Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Description

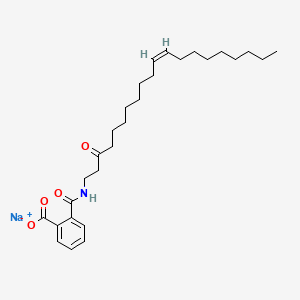

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is a sodium salt of a substituted benzoic acid derivative. Its structure features an oleoyl (C18:1 fatty acid) chain linked via an ethylamino carbonyl group to the benzoate backbone. This amphiphilic design confers surfactant-like properties, balancing hydrophilic (sodium carboxylate) and hydrophobic (oleoyl chain) regions.

Properties

CAS No. |

94088-52-5 |

|---|---|

Molecular Formula |

C28H42NNaO4 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

sodium;2-[[(Z)-3-oxoicos-11-enyl]carbamoyl]benzoate |

InChI |

InChI=1S/C28H43NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(30)22-23-29-27(31)25-20-17-18-21-26(25)28(32)33;/h9-10,17-18,20-21H,2-8,11-16,19,22-23H2,1H3,(H,29,31)(H,32,33);/q;+1/p-1/b10-9-; |

InChI Key |

DIXVAIQSJHDFAV-KVVVOXFISA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)CCNC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)CCNC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate typically involves the reaction of benzoic acid derivatives with oleoylethylamine under specific conditions. The process may include:

Esterification: Benzoic acid is first esterified with an appropriate alcohol to form an ester intermediate.

Amidation: The ester intermediate reacts with oleoylethylamine to form the desired amide.

Neutralization: The amide is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate can undergo oxidation reactions, particularly at the oleoyl group, leading to the formation of various oxidized products.

Reduction: The compound can be reduced under specific conditions, affecting the carbonyl and oleoyl groups.

Substitution: It can participate in substitution reactions, where the benzoate or oleoylethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: In biological research, this compound is studied for its potential interactions with biological membranes and proteins, given its amphiphilic nature.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug delivery agent due to its ability to interact with lipid membranes.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism by which Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate exerts its effects involves its interaction with molecular targets such as lipid membranes and proteins. The oleoylethyl group allows the compound to insert into lipid bilayers, potentially altering membrane properties and affecting membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics are compared below with five high-similarity analogs (similarity scores: 0.72–0.83), as identified through computational structural analysis (). Key differences and implications are summarized in Table 1 and elaborated in subsequent sections.

Table 1: Comparative Analysis of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate and Structural Analogs

| CAS No. | Compound Name/Class | Structural Features | Similarity Score | Key Functional Differences |

|---|---|---|---|---|

| 19311-91-2 | Sodium 2-[(2-hydroxybenzoyl)amino]benzoate | Hydroxybenzamido substituent | 0.83 | Lacks oleoyl chain; higher polarity due to phenolic -OH group |

| 65-45-2 | Salicyluric acid sodium salt | Simplified aromatic core with urea linkage | 0.77 | Shorter alkyl chain; limited lipid solubility |

| 80311-94-0 | Unspecified aryl-substituted benzoate | Aromatic substituent (exact group undefined) | 0.75 | Absence of fatty acid chain; reduced amphiphilicity |

| 3400-22-4 | Saccharin sodium (sodium saccharin) | Sulfonamide group instead of amide linkage | 0.75 | Non-lipophilic; sweetening applications |

| 618-49-5 | Ethyl 2-aminobenzoate | Ethyl ester with amino group | 0.72 | Neutral ester form; lower solubility in aqueous systems |

Sodium 2-[(2-hydroxybenzoyl)amino]benzoate (CAS 19311-91-2)

- Structural Divergence: The hydroxybenzamido group replaces the oleoylethylamino carbonyl moiety.

- Functional Impact: The phenolic -OH group enhances hydrogen-bonding capacity, increasing hydrophilicity. This makes CAS 19311-91-2 more suitable for aqueous-phase applications, whereas the oleoyl chain in the target compound improves lipid membrane interaction .

Salicyluric Acid Sodium Salt (CAS 65-45-2)

- Structural Divergence : Features a urea linkage instead of an amide-carbonyl bridge.

Saccharin Sodium (CAS 3400-22-4)

- Functional Impact: Saccharin’s sulfonamide group is electronegative and non-hydrolyzable, contributing to its stability as a sweetener. In contrast, the target compound’s hydrolyzable amide and ester groups may enable biodegradability or pH-dependent release in drug formulations .

Ethyl 2-Aminobenzoate (CAS 618-49-5)

- Structural Divergence : Neutral ester form without a sodium carboxylate or long-chain substituent.

- Functional Impact: The lack of ionic character reduces water solubility, limiting its utility in formulations requiring amphiphilicity. Ethyl 2-aminobenzoate is primarily used as a local anesthetic, whereas the target compound’s surfactant-like structure may favor micelle formation .

Critical Analysis of Functional Implications

- Oleoyl Chain vs. Hydrophilic Groups : The oleoyl chain in the target compound enhances lipophilicity, enabling interactions with lipid bilayers or hydrophobic active ingredients. Analogs lacking this feature (e.g., CAS 19311-91-2, 65-45-2) exhibit restricted lipid compatibility.

- Amide vs. Sulfonamide/Urea Linkages : The amide group in the target compound offers hydrolytic lability under acidic or enzymatic conditions, a trait absent in sulfonamide-based analogs like saccharin. This property may be advantageous in controlled-release systems.

- Sodium Carboxylate vs. Neutral Esters : The ionic carboxylate group ensures high water solubility, contrasting with neutral esters (e.g., CAS 618-49-5), which require organic solvents for dissolution.

Q & A

Q. What are the recommended synthetic routes for Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate, and how can purity be optimized?

The synthesis typically involves coupling 2-oleoylethylamine with a benzoic acid derivative. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxyl group, followed by nucleophilic attack by the amine group .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) improves purity. Monitor via TLC or HPLC to confirm absence of unreacted oleoylethylamine or benzoic acid precursors .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement, particularly for identifying hydrogen-bonding networks and steric effects .

- NMR spectroscopy : 1H/13C NMR confirms the oleoyl chain’s integration and the benzoate’s aromatic protons. Use DEPT-135 to distinguish CH₃/CH₂ groups .

- FT-IR : Validate carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- First aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air. Consult a physician if symptoms persist .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Molecular docking : Use AutoDock Vina to simulate binding affinities with lipid bilayers or protein targets, leveraging the oleoyl group’s hydrophobicity .

- MD simulations : GROMACS can model membrane integration dynamics, focusing on the sodium benzoate moiety’s polarity and the oleoyl chain’s fluidity .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic properties (e.g., charge distribution on the carbonyl group) .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

- Cross-validation : If NMR signals for the amide proton are ambiguous, use HRMS to confirm molecular weight (expected [M+Na]+ ion) .

- Crystallographic refinement : If X-ray data shows poor resolution for the oleoyl chain, employ SHELXL’s TWIN/BASF commands to address twinning or disorder .

- Isotopic labeling : Synthesize a deuterated variant to isolate overlapping signals in crowded NMR regions .

Q. What methodologies optimize the compound’s biological activity in drug delivery applications?

- Liposome encapsulation : Incorporate the sodium benzoate-oleoyl conjugate into lipid nanoparticles (LNPs) via thin-film hydration. Measure encapsulation efficiency using UV-Vis at λ = 260 nm .

- Cellular uptake assays : Use fluorescence tagging (e.g., FITC) to track intracellular delivery in vitro. Compare uptake rates across cell lines (e.g., HEK293 vs. HeLa) .

- Stability testing : Assess hydrolysis in PBS (pH 7.4) at 37°C over 24–72 hours. Quantify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.